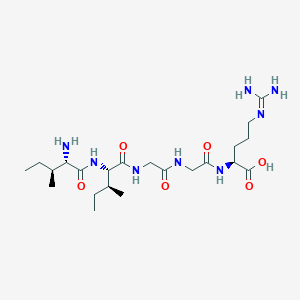

Cathepsin G(1-5)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cathepsin G is a serine protease that plays a crucial role in the immune system. It is primarily found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. This enzyme is involved in the degradation of proteins and peptides, contributing to the immune response by breaking down pathogens and facilitating tissue remodeling at sites of inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding Cathepsin G is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

Industrial production of Cathepsin G involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where they produce the enzyme in significant quantities. The enzyme is then extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Cathepsin G undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

The enzyme exhibits dual specificity, combining trypsin and chymotrypsin-like properties. It can cleave peptide bonds formed by the carboxyl group of both positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues . Common reagents used in these reactions include specific substrates that mimic the natural targets of Cathepsin G, as well as inhibitors that can modulate its activity .

Major Products Formed

The major products formed from the reactions catalyzed by Cathepsin G are smaller peptides and amino acids. These products result from the cleavage of larger protein substrates, contributing to the degradation and recycling of cellular components .

Applications De Recherche Scientifique

Cathepsin G has a wide range of scientific research applications:

Chemistry: It is used in studies involving protein degradation and peptide synthesis.

Industry: The enzyme is utilized in the production of pharmaceuticals and as a tool in biochemical research.

Mécanisme D'action

Cathepsin G exerts its effects through proteolytic cleavage of peptide bonds in proteins and peptides. It targets specific amino acid residues, leading to the breakdown of substrates into smaller fragments. This process is essential for the regulation of immune responses, as it activates and mobilizes immune cells to sites of infection or tissue damage . The enzyme also modulates the activity of cytokines and chemokines, contributing to the inflammatory response .

Comparaison Avec Des Composés Similaires

Cathepsin G is part of a family of serine proteases that includes other enzymes such as neutrophil elastase and proteinase 3. While all these enzymes share similar proteolytic functions, Cathepsin G is unique in its dual specificity, allowing it to cleave both trypsin-like and chymotrypsin-like substrates . This property distinguishes it from other serine proteases, which typically have more restricted substrate specificities .

List of Similar Compounds

- Neutrophil elastase

- Proteinase 3

- Chymotrypsin

- Trypsin

Cathepsin G’s unique ability to target a broader range of substrates makes it a valuable tool in both research and therapeutic applications .

Propriétés

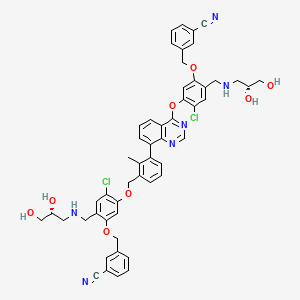

Formule moléculaire |

C22H42N8O6 |

|---|---|

Poids moléculaire |

514.6 g/mol |

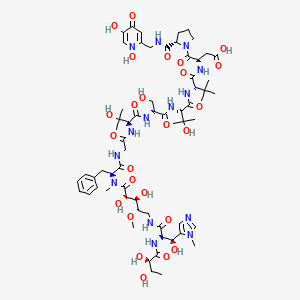

Nom IUPAC |

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |

Clé InChI |

GVOAJEJRLHTQNZ-LYHUEXMXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)

![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)

![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)

![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)